Bienvenue dans la boutique en ligne BenchChem!

3-cyclopentyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide

Lipophilicity Drug-likeness Permeability

This 5-oxo-1-phenylpyrrolidine derivative features a unique three-carbon propanamide linker and a cyclopentyl terminus, positioning it in a distinct physicochemical space (XLogP 3, TPSA 49.4 Ų) from shorter acetamide or bulkier phenylpropanamide analogs. It serves as a strategic SAR probe for optimizing membrane permeability and target engagement. Ideal for fragment-based drug discovery and focused library synthesis.

Molecular Formula C19H26N2O2
Molecular Weight 314.429
CAS No. 954721-66-5
Cat. No. B2433786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopentyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide
CAS954721-66-5
Molecular FormulaC19H26N2O2
Molecular Weight314.429
Structural Identifiers
SMILESC1CCC(C1)CCC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3
InChIInChI=1S/C19H26N2O2/c22-18(11-10-15-6-4-5-7-15)20-13-16-12-19(23)21(14-16)17-8-2-1-3-9-17/h1-3,8-9,15-16H,4-7,10-14H2,(H,20,22)
InChIKeyHVSCLTJYLNOOGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclopentyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide (CAS 954721-66-5): A Structurally Defined Pyrrolidinone-Propanamide Hybrid Scaffold for Medicinal Chemistry Sourcing


3-Cyclopentyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide (CAS 954721-66-5) is a synthetic small molecule (MW 314.4 g/mol, C19H26N2O2) that incorporates a cyclopentylpropanamide chain linked via a methylamino bridge to a 5-oxo-1-phenylpyrrolidine (γ-lactam) core [1]. The compound bears a single hydrogen bond donor, two hydrogen bond acceptors, a computed XLogP3 of 3, and a topological polar surface area (TPSA) of 49.4 Ų, placing it in a favorable physicochemical space for membrane permeability and oral bioavailability according to standard drug-likeness filters [1]. It is catalogued in multiple screening libraries under identifiers such as AKOS024643521 and F2370-0016, indicating its availability as a fragment-like or lead-like scaffold for hit identification campaigns [1][2]. The compound's well-defined stereochemistry (one undefined stereocenter on the pyrrolidine ring) and modular design allow regioselective derivatization at the amide nitrogen, the cyclopentyl terminus, or the phenyl ring [2].

Why Generic Substitution Fails for 3-Cyclopentyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide: Physicochemical and Structural Differentiation from Closest Analogs


The target compound occupies a distinct structural niche among 5-oxo-1-phenylpyrrolidine derivatives, differing from its closest commercially catalogued analogs in three critical dimensions: linker length, N-substituent identity on the pyrrolidine ring, and the aliphatic/aromatic character of the terminal amide acyl group. The propanamide linker (three-carbon chain between the cyclopentyl ring and the amide carbonyl) confers a specific spatial separation between the cyclopentyl hydrophobic group and the pyrrolidinone hydrogen-bonding core, which contrasts with the shorter acetamide linker in 2-cyclopentyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide or the bulkier phenylpropanamide chain in N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-3-phenylpropanamide [1][2]. Furthermore, the N-phenyl substitution on the pyrrolidinone ring differentiates this compound from N-(4-fluorobenzyl) or N-methyl analogs, altering both the electron density on the lactam carbonyl and the overall molecular shape recognized by biological targets [2]. These structural variations translate into measurable differences in computed logP, TPSA, and rotatable bond count, which directly influence solubility, permeability, and metabolic stability profiles that cannot be assumed equivalent across the series [1].

Quantitative Differentiation Evidence for 3-Cyclopentyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide Versus Closest Structural Analogs


Lipophilicity Differentiation: XLogP3 Comparison of Cyclopentyl-Propanamide vs. Phenyl-Propanamide and Acetamide Linker Analogs

The target compound has a computed XLogP3 of 3, placing it within the optimal range for oral absorption (typically XLogP 1-5). The closest catalogued analog with a phenylpropanamide chain (N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenylpropanamide) is predicted to have a higher XLogP due to the aromatic phenyl replacing the aliphatic cyclopentyl group, while the acetamide linker analog (2-cyclopentyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide) is predicted to have a lower XLogP due to the shorter carbon chain [1][2]. This intermediate lipophilicity profile of the target compound may offer a balanced permeability-solubility trade-off compared to its more lipophilic or more hydrophilic neighbors [1].

Lipophilicity Drug-likeness Permeability

Hydrogen Bonding Capacity: Donor/Acceptor Profile Differentiation from Carboxylic Acid Core Scaffolds

The target compound possesses exactly 1 hydrogen bond donor (the secondary amide N-H) and 2 hydrogen bond acceptors (amide carbonyl and lactam carbonyl), as computed by PubChem [1]. This donor/acceptor ratio of 1:2 contrasts with the simpler 5-oxo-1-phenylpyrrolidine-3-carboxylic acid scaffold (CAS 39629-86-2), which contains an additional carboxylic acid donor/acceptor pair (2 donors, 4 acceptors total), increasing polarity and potentially reducing membrane permeability [1][2]. The reduced hydrogen bonding capacity of the target propanamide may confer superior passive diffusion across biological membranes while retaining sufficient polarity for target engagement through the two carbonyl acceptors [1].

Hydrogen bonding Target engagement Solubility

Molecular Flexibility: Rotatable Bond Count Distinguishes Propanamide Linker from Constrained Analogs

With 6 rotatable bonds, the target compound occupies an intermediate flexibility range compared to its closest analogs: the acetamide linker analog (2-cyclopentyl derivative) has 5 rotatable bonds (one fewer methylene), while analogs with bulkier N-substituents on the pyrrolidine ring may have 7 or more rotatable bonds [1]. This intermediate flexibility may allow the compound to adopt productive binding conformations while incurring a moderate entropic penalty upon target binding, compared to the more rigid acetamide analog (potentially lower entropy loss but less conformational sampling) or the more flexible phenylpropanamide analog (higher entropy loss upon binding) [1].

Conformational flexibility Entropic penalty Target binding

Scaffold Class-Level Antibacterial Potential: 5-Oxo-1-Phenylpyrrolidine Core Activity Contextualization

While no direct antibacterial data exist for the target compound itself, the 5-oxo-1-phenylpyrrolidine-3-carboxylic acid scaffold from which it is derived has demonstrated moderate to good antibacterial activity in peer-reviewed studies. In a 2019 study by Devi et al., several 5-oxo-1-phenyl-4-(substituted methyl)pyrrolidine-3-carboxylic acid derivatives showed activity against Gram-positive Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative Pseudomonas aeruginosa [1]. The target compound's propanamide extension off the pyrrolidine 3-position represents a scaffold-hopping approach that replaces the carboxylic acid with a cyclopentylpropanamide chain, which may redirect target selectivity while retaining the core pyrrolidinone pharmacophore [1][2].

Antibacterial Gram-positive Scaffold validation

Recommended Research Application Scenarios for 3-Cyclopentyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide Based on Available Differentiation Evidence


Fragment-Based Screening Libraries for Antibacterial Target Identification

The compound's molecular weight (314.4 g/mol), balanced lipophilicity (XLogP3 = 3), and moderate rotatable bond count (6) position it within fragment-like chemical space suitable for fragment-based drug discovery (FBDD) campaigns targeting bacterial enzymes [1]. Its 5-oxo-1-phenylpyrrolidine core is a validated antibacterial scaffold as demonstrated by Devi et al. (2019), where related analogs showed activity against S. aureus, B. subtilis, and P. aeruginosa [3]. Sourcing this specific compound allows screening teams to explore the effect of replacing the carboxylic acid moiety with a cyclopentylpropanamide chain on bacterial target engagement, potentially yielding hits with improved membrane permeability (TPSA 49.4 Ų vs. ~66-77 Ų for the acid) [1].

Physicochemical Property Calibration in Parallel SAR Series

The target compound can serve as a reference point in a systematic SAR exploration where the linker length, terminal group hydrophobicity, and N-substituent on the pyrrolidine ring are varied. Its XLogP3 of 3, 6 rotatable bonds, and TPSA of 49.4 Ų [1] provide a defined midpoint in property space compared to the shorter acetamide linker analog (predicted lower logP, 5 rotatable bonds) and the more lipophilic phenylpropanamide analog (predicted higher logP, 7 rotatable bonds) [1]. Procurement of all three analogs enables multi-parameter optimization of potency, solubility, and permeability in a single chemical series.

Computational Docking and Pharmacophore Modeling with Defined Stereochemistry

The compound contains one undefined stereocenter at the pyrrolidine 3-position, offering the opportunity to evaluate enantiomer-specific binding through either chiral separation or enantioselective synthesis [1][2]. Molecular docking studies using the racemate or individual enantiomers against protein targets with known 5-oxo-1-phenylpyrrolidine ligand co-crystal structures can provide computational evidence for binding mode hypotheses prior to committing to expensive enantioselective synthesis. The availability of the compound in screening libraries (AKOS024643521, F2370-0016) facilitates rapid initial computational assessment [2].

Medicinal Chemistry Building Block for Derivatization at Multiple Vectors

The compound's modular structure permits derivatization at three distinct vectors: (i) the cyclopentyl terminus (via C-H functionalization or replacement with substituted cyclopentyl/cyclohexyl groups), (ii) the secondary amide nitrogen (via N-alkylation), and (iii) the para-position of the N-phenyl ring (via electrophilic aromatic substitution) [2]. This multi-vector derivatization capability makes the compound a versatile advanced intermediate for generating focused libraries around the 5-oxo-1-phenylpyrrolidine core, with the cyclopentylpropanamide chain already installed to provide differentiated physicochemical properties compared to commercially available carboxylic acid or ester starting materials [1][2].

Quote Request

Request a Quote for 3-cyclopentyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.